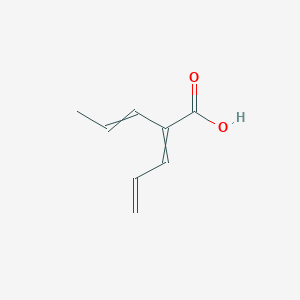

2-(Prop-1-en-1-yl)penta-2,4-dienoic acid

Beschreibung

Eigenschaften

CAS-Nummer |

92182-34-8 |

|---|---|

Molekularformel |

C8H10O2 |

Molekulargewicht |

138.16 g/mol |

IUPAC-Name |

2-prop-1-enylpenta-2,4-dienoic acid |

InChI |

InChI=1S/C8H10O2/c1-3-5-7(6-4-2)8(9)10/h3-6H,1H2,2H3,(H,9,10) |

InChI-Schlüssel |

BZRAGWJMJCZPRW-UHFFFAOYSA-N |

Kanonische SMILES |

CC=CC(=CC=C)C(=O)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Key Synthetic Routes

Ketene-Acrolein Condensation (US2515595A)

The most well-documented method involves the reaction of acrolein (an α-methylene aldehyde) with ketene in the presence of a basic catalyst.

Procedure ():

Reactants :

- Acrolein (84 g, 1.5 mol)

- Ketene gas (generated via acetone pyrolysis)

- Sodium acetate (10 g, 0.12 mol) as catalyst

- Diethyl ether (200 mL) as solvent

Conditions :

- Temperature: -30°C to +30°C (optimal: 25–30°C)

- Reaction time: 4–6 hours

- Stirring under inert atmosphere

Mechanism :

Ketene ($$ \text{CH}2=\text{C}=O $$) undergoes nucleophilic addition to acrolein ($$ \text{CH}2=\text{CHCHO} $$), facilitated by sodium acetate. The reaction proceeds via enolate intermediate formation, followed by dehydration to yield the conjugated dienoic acid.Workup :

- Filtration to remove catalyst

- Neutralization with NaOH, extraction with chloroform

- Vacuum distillation to isolate the product

Yield : 67–74% (reported in iterative cycles)

Key Data :

| Parameter | Value |

|---|---|

| Catalyst Loading | 10–20 wt% (relative to acrolein) |

| Purity (Post-Distillation) | >95% (by NMR) |

Modified Aldol Condensation (US3904662A)

This patent describes a variant using α-methylene alkanols instead of acrolein, broadening substrate scope.

Procedure ():

Reactants :

- α-Methylene alkanol (e.g., 3,7-dimethyloct-6-en-1-ol)

- Ketene or diketene

- Acid catalysts (e.g., propionic acid)

Conditions :

- Temperature: 40–60°C

- Solvent: Diglyme or toluene

- Reaction time: 2–8 hours

Mechanism :

The alkanol undergoes oxidation to an α-methylene aldehyde in situ, followed by ketene addition. Acid catalysts promote dehydration, favoring dienoic acid formation.Yield : 55–60% (lower due to side reactions)

Comparative Analysis of Methods

Efficiency and Scalability

| Method | Advantages | Limitations |

|---|---|---|

| Ketene-Acrolein | High yield (74%), simplicity | Requires cryogenic conditions |

| Modified Aldol | Broader substrate tolerance | Lower yield, complex workup |

Side Reactions and Mitigation

- Byproducts : Acetic anhydride, ester derivatives.

- Mitigation Strategies :

- Strict temperature control (-30°C to +30°C).

- Use of radical inhibitors (e.g., hydroquinone) to prevent polymerization.

Industrial Feasibility

- Cost Analysis : Acrolein (~$2.50/kg) and ketene (on-site generation) make this route economically viable.

- Environmental Impact : Solvent recovery (diethyl ether) is critical for sustainability.

Analyse Chemischer Reaktionen

Types of Reactions

2-(Prop-1-en-1-yl)penta-2,4-dienoic acid undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the double bonds into single bonds, leading to saturated derivatives.

Substitution: The conjugated double bonds make it susceptible to electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.

Substitution: Reagents such as halogens (e.g., bromine) and nucleophiles (e.g., amines) are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce saturated hydrocarbons.

Wissenschaftliche Forschungsanwendungen

2-(Prop-1-en-1-yl)penta-2,4-dienoic acid has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis, particularly in the formation of heterocyclic compounds.

Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure and reactivity.

Industry: It is used in the synthesis of various industrial chemicals and materials.

Wirkmechanismus

The mechanism of action of 2-(Prop-1-en-1-yl)penta-2,4-dienoic acid involves its interaction with molecular targets through its conjugated double bonds. These interactions can lead to the formation of reactive intermediates, which can further react with biological molecules or other chemical species. The specific pathways and targets depend on the context of its use, whether in biological systems or chemical reactions.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Structural Variations and Substituent Effects

The core penta-2,4-dienoic acid structure serves as a scaffold for diverse derivatives, with substituents at position 5 significantly altering properties:

| Compound Name | Substituent at C5 | Key Structural Features |

|---|---|---|

| 2-(Prop-1-en-1-yl)penta-2,4-dienoic acid | Prop-1-en-1-yl | Allyl group with conjugated double bonds |

| 5-(4-Dimethylaminophenyl)penta-2,4-dienoic acid | 4-Dimethylaminophenyl | Electron-donating -N(CH₃)₂ group |

| 5-(4-Nitrophenyl)penta-2,4-dienoic acid (2ii) | 4-Nitrophenyl | Electron-withdrawing -NO₂ group |

| Piperic acid | 3,4-Methylenedioxyphenyl (benzodioxole) | Planar aromatic ring with fused dioxole |

| NK1 (Dye-sensitized solar cell dye) | 4-Dimethylaminophenyl + cyano group | Cyano group at C2 enhances electron affinity |

Key Observations :

- Electron-donating groups (e.g., -N(CH₃)₂) increase electron density, improving charge transfer in photovoltaic applications .

- Electron-withdrawing groups (e.g., -NO₂) enhance acidity and reactivity in nucleophilic substitutions .

- Aromatic substituents (e.g., benzodioxole in piperic acid) improve stability and biological activity, as seen in natural products .

Physicochemical and Spectral Properties

Key data from NMR, IR, and elemental analysis:

Table 3: Spectral Data for Selected Compounds

Q & A

Q. What synthetic routes are available for 2-(Prop-1-en-1-yl)penta-2,4-dienoic acid, and how can their efficiency be evaluated?

The compound can be synthesized via derivatization of penta-2,4-dienoic acid precursors. For example, penta-2,4-dien-1-ol (a key intermediate) is prepared from penta-2,4-dienoic acid through reduction steps, as demonstrated in the synthesis of bicyclic 1-azafagomine analogs . Efficiency evaluation involves:

Q. How can crystallographic data for this compound be refined using SHELX software?

SHELXL is widely used for small-molecule refinement. Key steps include:

- Data preparation : Inputting hkl files from diffraction experiments.

- Parameterization : Defining bond lengths/angles using restraints for unsaturated bonds (e.g., conjugated dienoic acid system).

- Validation : Checking R-factors and residual electron density maps to resolve disorder in the prop-1-en-1-yl substituent .

Q. What spectroscopic techniques are suitable for characterizing its electronic structure?

- UV-Vis spectroscopy : Identifies π→π* transitions in the conjugated dienoic acid system (absorption ~250–300 nm) .

- Fluorescence spectroscopy : Detects intramolecular charge transfer (ICT) behavior, as seen in structurally related compounds like 5-(4-dimethylamino-phenyl)-penta-2,4-dienoic acid methyl ester .

- High-resolution mass spectrometry (HR-MS) : Confirms molecular formula and detects halogenated derivatives (e.g., chloro/bromo analogs) .

Advanced Research Questions

Q. How can contradictions in spectroscopic data (e.g., UV-Vis vs. NMR) be resolved for this compound?

- Case study : If UV-Vis suggests planar conjugation but NMR shows non-equivalent protons, computational modeling (DFT) can assess ground-state vs. excited-state geometries.

- Dynamic effects : Consider solvent polarity’s impact on ICT behavior, which may explain discrepancies between solution-phase NMR and solid-state UV-Vis .

- Cross-validation : Combine LC-MS with tandem MS/MS to confirm fragmentation patterns and rule out impurities .

Q. What strategies optimize biosynthetic pathways for halogenated derivatives (e.g., 5-(3-chlorophenyl)penta-2,4-dienoic acid)?

- Enzyme engineering : Modify bacterial enzymes (e.g., StlB in Photorhabdus spp.) to enhance substrate specificity for meta-halogenated precursors .

- Feeding experiments : Supplement cultures with halogenated cinnamic acid derivatives and monitor product formation via LC-UV/HR-MS in negative ionization mode (improves detection of acidic intermediates) .

- Metabolic blocking : Use knockout strains (e.g., ARs77 deficient in secondary metabolites) to isolate pathway-specific products .

Q. How does the compound’s electronic structure influence its application in molecular arrays (e.g., ultrahigh-density storage)?

- STM studies : At cryogenic temperatures (4 K), the conjugated dienoic acid system stabilizes charge transfer states, enabling precise manipulation in hydrogen-bonded arrays.

- Density functional theory (DFT) : Predicts frontier molecular orbitals (HOMO/LUMO) to assess conductivity and magnetic properties.

- Benchmarking : Compare packing density with analogs like DiA, which occupies <0.25 nm² per molecule in STM configurations .

Q. What computational methods validate crystallographic refinement outcomes for disordered structures?

- Hirshfeld surface analysis : Maps close contacts to identify steric clashes in the prop-1-en-1-yl group.

- Twinned data refinement : Use SHELXL’s TWIN/BASF commands to model overlapping diffraction patterns, common in flexible dienoic acid derivatives .

- Cross-validation : Compare refined structures with quantum-mechanical geometry optimizations (e.g., Gaussian09) .

Methodological Notes

- Data reproducibility : Document synthetic protocols (e.g., solvent purity, reaction time) and crystallographic parameters (e.g., wavelength, temperature) to ensure replicability .

- Conflict resolution : For contradictory spectral data, prioritize techniques with higher resolution (e.g., HR-MS over UV-Vis) and corroborate with computational models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.